2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol is a chemical compound that features a morpholine ring, a ketone group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol typically involves the reaction of morpholine with benzophenone derivatives under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with benzophenone to form a tertiary alcohol, which is then treated with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary alcohols.
Scientific Research Applications
2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the phenyl and ketone groups.
Benzophenone: Contains the phenyl groups and ketone but lacks the morpholine ring.
LY294002: A well-known PI3K inhibitor with a similar morpholine-containing structure.
Uniqueness
2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol is unique due to its combination of a morpholine ring, ketone group, and two phenyl groups, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(19-11-13-22-14-12-19)18(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,21H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMJKMDUTMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.